Spiramide

説明

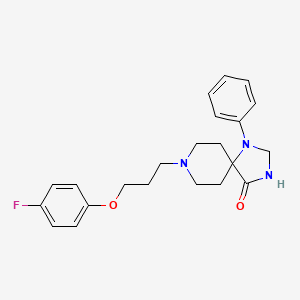

Structure

3D Structure

特性

IUPAC Name |

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKDAZEABGEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3824-91-7 (mono-hydrochloride salt) | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042579 | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-74-7 | |

| Record name | 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Spiramide. It is important to distinguish this compound, a distinct chemical entity, from "Spiromide," a pharmaceutical trade name for a combination product containing Spironolactone and Furosemide. This document focuses exclusively on the scientific and technical details of this compound.

This compound, also known by its developmental code name AMI-193, is an experimental antipsychotic agent.[1] It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one.[2] Its primary mechanism of action involves the selective antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, with a high affinity for the D2 receptor.[2]

Chemical Structure and Identification

This compound is an azaspiro compound characterized by a spirocyclic core.[2] The systematic IUPAC name for this compound is 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [2] |

| CAS Number | 510-74-7 | [2] |

| PubChem CID | 68186 | [2] |

| Molecular Formula | C₂₂H₂₆FN₃O₂ | [2] |

| Synonyms | AMI-193, R 5808, Espiramida, Spiramidum | [1][2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 383.5 g/mol | [2] |

| Boiling Point | 609.1 °C at 760 mmHg | |

| Density | 1.26 g/cm³ | |

| Refractive Index | 1.621 | |

| Topological Polar Surface Area | 44.8 Ų | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Pharmacological Properties

This compound is a selective antagonist of serotonin and dopamine receptors, which is a characteristic of atypical antipsychotic drugs.[1][3]

Table 3: Pharmacological Profile of this compound

| Target | Activity | Affinity (Ki) | Reference |

| Serotonin 5-HT2A Receptor | Antagonist | Not specified | [1] |

| Dopamine D2 Receptor | Antagonist | 3 nM | [2] |

| Serotonin 5-HT1A Receptor | Antagonist | Not specified | [1] |

| Serotonin 5-HT2C Receptor | Low Affinity | Not specified | [2] |

Signaling Pathways and Mechanism of Action

As a 5-HT2A and D2 receptor antagonist, this compound modulates downstream signaling cascades in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. The simultaneous blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[4][5]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide representative methodologies for the synthesis, quantification, and in vitro analysis of this compound, based on established procedures for similar compounds. These protocols may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives can be achieved through a multi-step process. A general workflow is presented below.[6][7][8]

Protocol for Synthesis:

-

Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This intermediate can be synthesized via a multi-step reaction, for instance, a modification of the Bucherer-Bergs reaction using N-phenyl-4-piperidone, potassium cyanide, and ammonium (B1175870) carbonate to form a spirohydantoin, followed by further modifications.[7]

-

N-Alkylation: The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate is then alkylated with 1-bromo-3-(4-fluorophenoxy)propane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection can be developed for the quantification of this compound in various matrices. The following is a general protocol that would require validation.[9][10]

Protocol for HPLC Quantification:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound; likely to be in the range of 230-280 nm due to the aromatic rings.

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one | C22H26FN3O2 | CID 68186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

Synthesis of 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

An In-depth Technical Guide to the Synthesis of 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. This compound belongs to the triazaspiro[4.5]decan-4-one class, a scaffold of significant interest in medicinal chemistry, often associated with neuroleptic and opioid receptor modulating activities.[1][2] The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document details the preparation of the core scaffold, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and the alkylating side-chain, followed by their final convergent coupling. Detailed experimental protocols, quantitative data tables, and process visualizations are provided to assist researchers in the replication and potential optimization of this synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is approached via a convergent strategy, which involves the independent synthesis of two key precursors followed by their final coupling.

-

Part A: Synthesis of the Core Scaffold: Preparation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. This intermediate is a known metabolite of drugs like Fluspirilene and serves as a versatile building block.[1][3]

-

Part B: Synthesis of the Alkylating Agent: Preparation of 1-bromo-3-(4-fluorophenoxy)propane.

-

Part C: Final Convergent N-Alkylation: The final step involves the N-alkylation of the piperidine (B6355638) nitrogen (at position 8) of the core scaffold with the prepared propyl bromide side-chain to yield the target molecule.

References

The Diuretic "Spiramide" and its Lack of a Known Role in Neuroscience Research

An examination of available scientific literature and clinical data reveals that Spiramide, a combination diuretic medication, has no established role in the field of neuroscience research. This document addresses the user's request for an in-depth technical guide on this topic by clarifying the known pharmacological actions of this compound and the absence of evidence supporting its application in neuroscience.

This compound is a pharmaceutical product that combines two active ingredients: Spironolactone (B1682167) and Furosemide (B1674285).[1][2] Its primary and well-documented medical use is in the treatment of edema (fluid retention) associated with conditions such as congestive heart failure, liver cirrhosis, and secondary hyperaldosteronism (excessive production of the hormone aldosterone).[2][3][4] The therapeutic effect of this compound is achieved through the complementary diuretic actions of its two components.

Mechanism of Action: A Focus on Renal Function

The mechanism of action of this compound is centered on the kidneys and the regulation of fluid and electrolyte balance, not on the central nervous system.

-

Furosemide: This component is a potent loop diuretic that acts on the ascending limb of the loop of Henle in the kidneys.[1][3] It works by inhibiting the reabsorption of sodium and chloride ions, leading to a significant increase in the excretion of water, sodium, chloride, potassium, and other electrolytes.[1][3] This rapid and strong diuretic effect makes it effective in managing conditions characterized by excess fluid.[1][4]

-

Spironolactone: This component is a potassium-sparing diuretic and an aldosterone (B195564) antagonist.[1][5] It acts on the distal tubules and collecting ducts of the kidneys, where it competitively blocks the action of aldosterone.[1][5] Aldosterone normally promotes the retention of sodium and water and the excretion of potassium.[1] By inhibiting aldosterone, spironolactone reduces the reabsorption of sodium and water while preventing the excessive loss of potassium that can occur with furosemide use.[1][5]

The combination of these two drugs in this compound allows for a more pronounced diuretic effect while helping to maintain electrolyte balance, particularly potassium levels.[1]

Signaling Pathway of this compound's Components

The signaling pathway of this compound's components is confined to the renal system and the hormonal regulation of blood pressure and fluid volume.

Lack of Evidence in Neuroscience Research

A thorough review of scientific databases and clinical trial registries reveals no studies investigating the role of "this compound" in neuroscience research. The individual components, while having systemic effects, are not typically studied for direct neurological applications. While electrolyte imbalances, which can be influenced by diuretics, can have secondary effects on neurological function, this is a consequence of their primary mechanism of action and not a direct area of neuroscience investigation for these specific drugs.

Some research has explored the effects of spironolactone in specific contexts that may relate to the nervous system, such as its anti-androgenic properties or its potential impact on inflammation.[5] However, these are distinct from a primary role in neuroscience research and do not form a body of evidence to support the creation of an in-depth technical guide on "this compound's role in neuroscience research."

Conclusion

The user's request for a technical whitepaper on the role of this compound in neuroscience research is based on a misunderstanding of the drug's established medical use. This compound is a diuretic with a well-defined mechanism of action in the renal system. There is no scientific evidence to suggest it is used as a tool or a subject of study in neuroscience research. Therefore, it is not possible to provide the requested in-depth guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams relevant to neuroscience, as such information does not exist.

References

The Elusive Spiramide: A Review of Available Data

An examination of the available scientific literature reveals a significant scarcity of in-depth information regarding the discovery and development of the compound known as Spiramide. While initial searches may lead to confusion with the more extensively documented diuretic "Spiromide" (a combination of Spironolactone and Furosemide), this compound itself appears to be a distinct chemical entity with limited publicly available research.

This compound, also identified by its developmental code name AMI-193, is classified as an azaspiro compound.[1] Its chemical name is 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1]

Pharmacological Profile

Available data indicates that this compound acts as a selective antagonist for serotonin (B10506) 5-HT2A and 5-HT1A receptors, as well as dopamine (B1211576) D2 receptors.[2] It is reported to have a high affinity for the D2 receptor, with a Ki (inhibitor constant) of 3 nM.[1] Notably, it demonstrates negligible affinity for the 5-HT2C receptor.[2] This receptor binding profile suggests its potential as an experimental antipsychotic agent.

Preclinical Data

Information regarding the preclinical development of this compound is sparse. One source suggests it lacks the disruptive effects on animal behavior that are observed with spiperone, another potent D2 and 5-HT2A receptor antagonist.[1]

Clinical Development

A thorough search for clinical trial data on this compound did not yield any registered trials or published results. This suggests that the development of this compound may have been discontinued (B1498344) in the early stages, prior to extensive human testing.

Data Unavailability and a Case of Mistaken Identity

The significant challenge in compiling a comprehensive technical guide on this compound stems from the limited availability of published research. There is a notable lack of detailed experimental protocols, quantitative data from preclinical or clinical studies, and in-depth discussions of its synthesis and development pathway.

It is crucial to distinguish this compound from "Spiromide," a combination diuretic medication containing Spironolactone and Furosemide (B1674285) used to treat edema and hypertension.[3][4][5] The similarity in their names can lead to confusion, but their pharmacological actions and chemical structures are entirely different. Spironolactone is a potassium-sparing diuretic that acts as an aldosterone (B195564) antagonist, while furosemide is a loop diuretic.[6][7]

Conclusion

While the basic pharmacological profile of this compound (AMI-193) as a selective 5-HT and D2 receptor antagonist is documented, a comprehensive understanding of its discovery and development is hampered by the lack of available data. The absence of detailed experimental protocols, quantitative analysis, and clinical trial information prevents the creation of an in-depth technical guide as originally requested. Further research and publication of any existing data would be necessary to fully elucidate the scientific journey of this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H26FN3O2 | [1] |

| Molecular Weight | 383.5 g/mol | [1] |

| IUPAC Name | 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [1] |

| PubChem CID | 68186 | [1] |

Receptor Binding Affinity of this compound

| Receptor | Affinity (Ki) | Source |

| Dopamine D2 | 3 nM | [1] |

| Serotonin 5-HT2A | Selective antagonist (specific Ki not provided) | [2] |

| Serotonin 5-HT1A | Selective antagonist (specific Ki not provided) | [2] |

| Serotonin 5-HT2C | Negligible affinity | [2] |

Proposed Signaling Pathway of this compound

Based on its receptor binding profile, the following diagram illustrates the hypothesized mechanism of action of this compound at the synapse.

Hypothesized antagonistic action of this compound on postsynaptic receptors.

References

- 1. 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one | C22H26FN3O2 | CID 68186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. practo.com [practo.com]

- 4. searlecompany.com [searlecompany.com]

- 5. vinmec.com [vinmec.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

An In-depth Technical Guide to the Solubility of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Spironolactone in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction to Spironolactone

Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor.[1] It is utilized in the treatment of conditions such as heart failure, edema, hypertension, and hyperaldosteronism.[1] Chemically, it is a synthetic steroid with a lactone ring, which contributes to its lipophilic nature and influences its solubility profile.[2]

Quantitative Solubility Data

The solubility of Spironolactone has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data to facilitate solvent selection and formulation development.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 41.66 | 100 | Not Specified | |

| Ethanol | 20.83 | 50 | Not Specified | |

| Methanol | Slightly Soluble | - | Not Specified | [2][3] |

| Chloroform | Freely Soluble | - | Not Specified | [3] |

| Water | Practically Insoluble | - | Not Specified | [2][3] |

Note: "Slightly Soluble" and "Freely Soluble" are qualitative descriptors from pharmacopeial standards and generally indicate a solubility of 1-10 mg/mL and >100 mg/mL, respectively. "Practically Insoluble" suggests a solubility of <0.1 mg/mL.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Objective: To determine the equilibrium solubility of Spironolactone in a given solvent.

Materials:

-

Spironolactone powder

-

Selected solvent (e.g., DMSO, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Spironolactone to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Equilibration: Place the sealed containers on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of Spironolactone in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of Spironolactone in the solvent by taking into account the dilution factor.

Visualizations

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR). This action inhibits the effects of aldosterone, leading to its diuretic and antihypertensive effects.[1][6]

Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.

References

A Technical Guide to the Enantiomer-Specific Properties of Spiramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramide, a potent and selective 5-HT antagonist, presents a compelling case for the study of enantiomer-specific pharmacology. As an azaspiro compound, its chiral nature dictates that it can exist as different stereoisomers, each with the potential for unique biological activity. This technical guide synthesizes the available information on this compound, focusing on the critical importance of chiral separation and the differential effects of its enantiomers. While specific experimental data on the individual enantiomers of this compound are not extensively available in public literature, this guide draws upon established principles of stereochemistry and pharmacology to outline the expected differences in their properties and provides a framework for their investigation.

Introduction to this compound and Chirality

This compound is identified chemically as 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. It functions as a selective 5-HT antagonist, binding with high affinity to 5-HT2 sites. Notably, it also acts as a high-affinity D2 receptor antagonist with a reported Ki of 3 nM.[1] The presence of a spirocyclic core and potentially other chiral centers within its structure means that this compound is a chiral molecule.

Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers.[2][3] While enantiomers of a compound share the same molecular formula and connectivity, their three-dimensional arrangement is different. This seemingly subtle difference can lead to significant variations in their pharmacological and toxicological profiles, as biological systems (such as enzymes and receptors) are themselves chiral and can interact differently with each enantiomer.[4][5] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the critical importance of studying enantiomers separately.[5][6]

Potential Enantiomer-Specific Properties of this compound

Given that this compound interacts with specific biological targets, it is highly probable that its enantiomers will exhibit different pharmacological properties. These differences can manifest in several key areas:

-

Pharmacodynamics: One enantiomer may be responsible for the majority of the therapeutic activity (the "eutomer"), while the other (the "distomer") may be less active, inactive, or even contribute to side effects.[3] For this compound, this could mean differences in affinity and/or efficacy at 5-HT2 and D2 receptors between the enantiomers.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ. This can be due to stereoselective interactions with metabolic enzymes (e.g., cytochrome P450s) and transporters.[7] Such differences can lead to varying plasma concentrations and durations of action for each enantiomer.

-

Toxicity: As seen with thalidomide, one enantiomer can be responsible for adverse effects while the other is safe and effective.[5][6] A comprehensive toxicological assessment of individual this compound enantiomers is therefore essential.

Framework for Investigation: Experimental Protocols

To elucidate the enantiomer-specific properties of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary.

Chiral Separation

The first and most critical step is the separation of the this compound enantiomers. Chiral chromatography is the most widely used and effective technique for this purpose.[8][9]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the enantiomers of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Chiral Stationary Phase (CSP): Screening of various commercially available CSPs is necessary to find one that provides adequate resolution. Polysaccharide-based CSPs are a common starting point due to their broad applicability.[10]

-

Mobile Phase: A screening process involving different mobile phase compositions (e.g., normal-phase, reversed-phase, and polar organic modes) should be conducted.[10] The choice of solvents and additives will depend on the CSP being used.

-

Method Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and temperature should be optimized to maximize resolution.

-

Detection: A UV detector set at a wavelength where this compound absorbs strongly can be used for quantification. LC-MS can provide greater sensitivity and selectivity.[11]

Pharmacodynamic Characterization

Once the enantiomers are isolated, their pharmacological activity at the target receptors can be determined.

Experimental Protocol: In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for 5-HT2 and D2 receptors.

-

Methodology: Radioligand binding assays are a standard method. This involves incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled this compound enantiomer.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assays

-

Objective: To determine the functional activity (e.g., antagonist potency) of each this compound enantiomer at 5-HT2 and D2 receptors.

-

Methodology: A cell-based assay that measures a downstream signaling event following receptor activation is used. For example, for G-protein coupled receptors like 5-HT2 and D2, changes in intracellular calcium or cAMP levels can be measured.

-

Data Analysis: Dose-response curves are generated to determine the concentration of each enantiomer that produces a half-maximal response (EC50 or IC50 for antagonists).

Data Presentation

All quantitative data from these experiments should be summarized in tables for clear comparison of the enantiomers.

Table 1: Hypothetical Comparative Binding Affinities of this compound Enantiomers

| Enantiomer | 5-HT2 Receptor Ki (nM) | D2 Receptor Ki (nM) |

| (R)-Spiramide | Value | Value |

| (S)-Spiramide | Value | Value |

| Racemic this compound | Value | Value |

Table 2: Hypothetical Comparative Functional Potencies of this compound Enantiomers

| Enantiomer | 5-HT2 Receptor IC50 (nM) | D2 Receptor IC50 (nM) |

| (R)-Spiramide | Value | Value |

| (S)-Spiramide | Value | Value |

| Racemic this compound | Value | Value |

Visualizing Key Concepts

Visual diagrams are essential for understanding the complex relationships in enantiomer-specific pharmacology.

Experimental Workflow

The logical flow from a racemic mixture to the characterization of individual enantiomers can be visualized.

Caption: Workflow for the enantiomer-specific evaluation of this compound.

Signaling Pathway

A diagram illustrating the potential differential effects of this compound enantiomers on a target signaling pathway.

Caption: Hypothetical differential blockade of the 5-HT2 receptor by this compound enantiomers.

Conclusion

While specific data on the enantiomers of this compound are not widely published, the principles of stereopharmacology strongly suggest that they will exhibit different biological properties. A thorough investigation, beginning with chiral separation and followed by detailed pharmacodynamic, pharmacokinetic, and toxicological profiling, is essential for the rational development of this compound as a therapeutic agent. The development of a single enantiomer drug product could potentially offer a superior therapeutic profile with an improved safety and efficacy margin compared to the racemic mixture. This guide provides a comprehensive framework for undertaking such an investigation.

References

- 1. 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one | C22H26FN3O2 | CID 68186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. biomedgrid.com [biomedgrid.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. Stereoselective pharmacokinetics of disopyramide enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separating mirrored molecules – Chiralpedia [chiralpedia.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spiramide: A Technical Guide to Laboratory Safety and Handling

Disclaimer: There is a significant lack of publicly available, substance-specific safety and toxicological data for the compound identified as Spiramide (PubChem CID: 68186). The information presented in this guide is based on its known chemical and pharmacological properties, supplemented with general best practices for handling potent, biologically active research compounds with limited safety information. Researchers and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling this compound.

Introduction to this compound

This compound is an azaspiro compound with the chemical name 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1] It is a selective 5-HT (serotonin) antagonist and a high-affinity D2 (dopamine) receptor antagonist.[1] Its pharmacological profile suggests it is a potent psychoactive compound. Due to its high affinity for these critical neurological receptors, this compound should be handled with the utmost care to prevent accidental exposure, which could lead to unforeseen physiological effects.

Chemical and Physical Properties

A summary of the available chemical and physical properties of this compound is presented below. The lack of a comprehensive dataset necessitates a cautious approach to its handling.

| Property | Value | Reference |

| Molecular Formula | C22H26FN3O2 | [1] |

| Molecular Weight | 383.5 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Not experimentally determined | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Hazard Identification and Risk Assessment

Given the absence of a formal Material Safety Data Sheet (MSDS) and toxicological studies, a thorough risk assessment is mandatory before any laboratory work with this compound commences. The primary hazards are associated with its potent pharmacological activity as a 5-HT and D2 receptor antagonist.

Potential Routes of Exposure:

-

Inhalation of aerosolized powder.

-

Dermal absorption through skin contact.

-

Ingestion.

-

Ocular exposure.

Potential Health Effects: The health effects of acute or chronic exposure to this compound are unknown. However, based on its mechanism of action, exposure could potentially lead to neurological and physiological effects associated with the modulation of serotonergic and dopaminergic systems.

A logical workflow for risk assessment when handling a compound with limited safety information is crucial.

Caption: Risk assessment workflow for handling compounds with limited safety data.

Safe Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicity of this compound, stringent safety protocols must be implemented to minimize any potential for exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following should be considered the minimum requirement:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently and immediately upon any sign of contamination.

-

Body Protection: A fully buttoned lab coat, preferably a disposable one, should be worn. For procedures with a higher risk of splashes, chemical-resistant aprons or sleeves should be used.

-

Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Protocols: A General Workflow

Specific experimental protocols for this compound are not available. However, a general workflow for the safe handling of a potent, solid research compound from receipt to disposal is outlined below.

References

Spiramide's Core Component, Spironolactone: A Technical Guide to its Expanding Therapeutic Potential

Introduction

Spiramide is a combination pharmaceutical product containing Spironolactone (B1682167), a potassium-sparing diuretic, and Furosemide, a loop diuretic. While this compound is established in the management of edema and hypertension, this technical guide delves into the burgeoning therapeutic applications of its core active ingredient, Spironolactone. Beyond its classical role as a mineralocorticoid receptor (MR) antagonist, a growing body of preclinical and clinical research is uncovering its potential in a range of pathologies driven by inflammation, fibrosis, and cellular proliferation. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the novel mechanisms of action of Spironolactone, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Anti-inflammatory and Immunomodulatory Effects

Spironolactone has demonstrated significant anti-inflammatory properties, independent of its diuretic action. This is largely attributed to its ability to suppress the production of key pro-inflammatory cytokines.

Mechanism of Action: Spironolactone's anti-inflammatory effects are mediated through the inhibition of signaling pathways that lead to the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[1][2] Evidence suggests that these effects are not solely dependent on mineralocorticoid receptor antagonism and may involve other cellular mechanisms.[1] By reducing the levels of these potent inflammatory mediators, Spironolactone has shown potential in preclinical and pilot clinical studies for inflammatory conditions like arthritis.[1][2]

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Model System | Treatment | Result | Reference |

| Cytokine Inhibition | Ex vivo activated human leukocytes | Spironolactone | 70-90% inhibition of TNF, lymphotoxin, IFN-γ, GM-CSF, and IL-6 release | [1] |

| Clinical Response in Arthritis | Patients with RA, JIA, or other arthritides (n=21) | Spironolactone (1-3 mg/kg/day) | 16 out of 21 patients (76%) showed a favorable response. 6 of 9 RA patients achieved ACR20 or better. | [1] |

| MCP-1 and TNF-α Production | Angiotensin II-stimulated human PBMCs | Spironolactone (10 µM) | Significant reduction in MCP-1 and TNF-α production | [3] |

Experimental Protocols:

In Vitro Assessment of Anti-inflammatory Cytokine Inhibition:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide or phytohemagglutinin) in the presence of varying concentrations of Spironolactone or a vehicle control.

-

Incubation: The cell cultures are incubated for a period of 24-48 hours to allow for cytokine production and secretion.

-

Quantification: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The inhibitory effect of Spironolactone is determined by comparing cytokine levels in treated versus vehicle-control wells.

Anti-fibrotic Mechanisms and Applications

Spironolactone exhibits potent anti-fibrotic effects, particularly in the context of cardiovascular and renal diseases. This is primarily achieved through the modulation of signaling pathways that govern extracellular matrix deposition.

Mechanism of Action: Spironolactone has been shown to reduce the expression of pro-fibrotic factors like Transforming Growth Factor-beta1 (TGF-β1).[4][5] It can attenuate collagen deposition and the proliferation of fibroblasts.[6][7] In cardiac tissue, Spironolactone's anti-fibrotic effects are associated with the inhibition of pathways involving Ets-1 and smad2/3 phosphorylation, which in turn reduces the expression and activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[7]

Quantitative Data on Anti-fibrotic Effects:

| Parameter | Model System | Treatment | Result | Reference |

| Urinary TGF-β1/Creatinine Ratio | CKD patients | Spironolactone | Reduction from 22.50 ± 6.65 to 17.78 ± 10.94 ng/mg Cr at 6 months | [4] |

| Interstitial Fibrosis (Remote Area) | Rat model of left ventricular restoration | Spironolactone (100 mg/kg/day) | Reduced to 5.6% ± 1.3% vs. 12% ± 1.0% in control | [5] |

| Cardiac and Renal Fibrosis | Hypertensive rats with myocardial infarction | Spironolactone | Significant reduction in cardiac and renal cortical fibrosis | [8] |

| Extracellular and Cellular Mass | Patients with heart failure with preserved ejection fraction | Spironolactone | 13.8% decrease in extracellular mass and 8.3% decrease in cellular mass | [9] |

Experimental Protocols:

In Vivo Model of Aldosterone/Salt-Induced Cardiac Fibrosis:

-

Animal Model: Wistar rats are unilaterally nephrectomized and provided with 1% NaCl drinking water.

-

Treatment Groups: Rats are implanted with osmotic mini-pumps for continuous infusion of aldosterone. Treatment groups receive daily administration of Spironolactone (e.g., 20 mg/kg/day) or vehicle control for a duration of several weeks.[10]

-

Tissue Collection: At the end of the treatment period, hearts are harvested.

-

Histological Analysis: Cardiac tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

-

Molecular Analysis: Expression of pro-fibrotic markers (e.g., TGF-β1, type I and III collagen) is quantified using techniques like real-time PCR or Western blotting.[10]

Neuroprotective Potential

Emerging evidence suggests that Spironolactone may exert neuroprotective effects in various models of neurological disorders, including cerebral ischemia and Alzheimer's disease.

Mechanism of Action: Spironolactone's neuroprotective actions are multifaceted. It has been shown to reduce microglial activation, a key component of neuroinflammation.[11][12] In models of cerebral ischemia, Spironolactone treatment has been associated with the upregulation of neuroprotective and angiogenic factors such as Brain-Derived Neurotrophic Factor (BDNF), basic Fibroblast Growth Factor (bFGF), and Vascular Endothelial Growth Factor (VEGF).[13][14] Furthermore, it may mitigate oxidative stress in the brain by targeting NADPH-oxidase (NOX).[15]

Quantitative Data on Neuroprotective Effects:

| Parameter | Model System | Treatment | Result | Reference |

| Infarct Volume | Mouse model of 20-min MCAo | Spironolactone | ~10% smaller infarct volume compared to vehicle | [14] |

| bFGF and VEGF Expression | Ischemic striatum of mice | Spironolactone | Significant increase in bFGF and VEGF expression compared to vehicle | [13] |

| Iba1 Protein Levels (Microglial Marker) | Rat model of Alzheimer's disease (Aβ injection) | Spironolactone | Significantly lower Iba1 protein levels compared to vehicle-treated group | [11][12] |

Experimental Protocols:

Animal Model of Alzheimer's Disease for Neuroinflammation Assessment:

-

Model Induction: Male Sprague-Dawley rats receive intra-hippocampal injections of β-amyloid protein fragment 25-35 (Aβ) to induce memory impairment and neuroinflammation.[12]

-

Treatment: Animals are treated intraperitoneally with Spironolactone (e.g., 10, 25, or 50 mg/kg) or vehicle for a specified period (e.g., 14 days).[12]

-

Behavioral Testing: Memory function is assessed using tests such as the passive inhibitory avoidance and novel object recognition tasks.[12]

-

Tissue Analysis: Brain tissue is harvested, and the hippocampus is dissected.

-

Immunoblotting: Western blotting is performed on hippocampal lysates to quantify the levels of Iba1, a marker of microglial activation.[12]

Emerging Roles in Oncology

Recent preclinical studies have highlighted a novel potential for Spironolactone in cancer therapy, primarily as a chemosensitizing agent.

Mechanism of Action: Spironolactone has been shown to enhance the efficacy of certain chemotherapeutic drugs. In bladder cancer, it acts as a potent inhibitor of Nucleotide Excision Repair (NER) by inhibiting the expression of the ERCC3 protein.[16][17][18] This abrogation of DNA repair capacity increases the cytotoxicity of platinum-based chemotherapy.[16][17][18] Additionally, Spironolactone has been found to reduce the expression of survivin, an inhibitor of apoptosis, thereby sensitizing cancer cells to non-DNA-damaging anticancer drugs like gemcitabine (B846) and osimertinib.[19] In vitro studies have also demonstrated its cytotoxic activity against cancer cell lines such as Hep-2 and AMN-3 in a dose- and time-dependent manner.[20]

Quantitative Data on Anti-Cancer Effects:

| Parameter | Model System | Treatment | Result | Reference |

| Growth Inhibition Rate | AMN-3 cancer cell line | Spironolactone (1000 µg/ml, 24h) | 94.5% | [20] |

| Synergism with Cisplatin | Bladder cancer cells | Spironolactone + Cisplatin | Significant synergism in enhancing cytotoxicity | [17] |

| ERCC3 Expression | Bladder cancer cells | Spironolactone | Inhibition of ERCC3 protein expression | [16][18] |

Experimental Protocols:

In Vitro Chemosensitization Assay:

-

Cell Culture: Bladder cancer cell lines (e.g., KU-19-19) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with Spironolactone (e.g., 20 µmol/L) or DMSO (vehicle control) for a specified duration (e.g., 4 hours).[17]

-

Chemotherapy Exposure: Following pre-treatment, cells are exposed to a range of concentrations of a chemotherapeutic agent (e.g., cisplatin).

-

Cytotoxicity Assessment: Cell viability is measured after 48-72 hours using an MTT or similar assay.

-

Synergy Analysis: The combination index (CI) is calculated to determine if the combined effect of Spironolactone and the chemotherapeutic agent is synergistic, additive, or antagonistic.[17]

Cardiovascular Remodeling

Spironolactone's cardioprotective effects extend beyond its impact on blood pressure and fluid status, involving direct actions on signaling pathways that regulate cardiovascular remodeling.

Mechanism of Action: In aldosterone/salt-induced hypertensive models, Spironolactone has been shown to suppress several key signaling pathways:

-

ACE/EGFR/ERK Pathway: It suppresses the upregulated expression of angiotensin-converting enzyme (ACE) and epidermal growth factor receptor (EGFR), as well as the phosphorylation of p44/p42ERK.[10]

-

NAD(P)H Oxidase/LOX-1 Pathway: Spironolactone inhibits the expression of NAD(P)H oxidase subunits and the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), thereby reducing oxidative stress.[10]

-

Rho-kinase Pathway: It decreases the expression of RhoA and Rho-kinase, and subsequent myosin light chain phosphorylation, which are involved in vascular smooth muscle contraction and remodeling.[10] Non-genomic effects in cardiomyocytes have also been observed, where Spironolactone can increase levels of Ca²⁺, cGMP, and cAMP, and enhance the activity of ERK1/2, contributing to cardioprotection.[21]

Conclusion

The therapeutic landscape of Spironolactone is undergoing a significant expansion. The evidence summarized in this guide highlights its potential to modulate fundamental pathological processes including inflammation, fibrosis, and aberrant cellular signaling. These findings open promising new avenues for drug repurposing and development in oncology, neurology, and chronic inflammatory diseases. Further rigorous clinical investigation is warranted to translate these preclinical observations into novel therapeutic strategies for a broad range of challenging medical conditions.

References

- 1. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 2. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Spironolactone alleviates late cardiac remodeling after left ventricular restoration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Cardioprotective mechanisms of spironolactone associated with the angiotensin-converting enzyme/epidermal growth factor receptor/extracellular signal-regulated kinases, NAD(P)H oxidase/lectin-like oxidized low-density lipoprotein receptor-1, and Rho-kinase pathways in aldosterone/salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Spironolactone on β-amyloid-Induced Memory Impairment in Male Rats: The Role of Microglial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Mineralocorticoid Receptor Expression in Brain Remodeling after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A second act for spironolactone: cognitive benefits in renal dysfunction - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. urotoday.com [urotoday.com]

- 19. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

The Pharmacology of Spiramide: A Technical Guide for Preclinical Research

Abstract

Spiramide (also known as R 5808) is a synthetic azaspiro compound characterized by its potent and selective antagonism of specific dopamine (B1211576) and serotonin (B10506) receptors.[1] As a high-affinity dopamine D2 receptor antagonist and a selective serotonin 5-HT2A receptor antagonist, this compound presents a compelling profile for investigation in neuropsychopharmacology.[1] This document provides a technical overview of the core pharmacology of this compound, including its mechanism of action, receptor binding affinity, and the canonical signaling pathways it modulates. Detailed experimental protocols for assessing receptor binding and functional antagonism are provided to guide further preclinical research.

Core Pharmacology and Mechanism of Action

This compound is a dopaminergic and serotonergic antagonist.[1] Its primary mechanism of action is the competitive blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors. The compound shows significantly higher affinity for the D2 and 5-HT2A subtypes compared to the 5-HT2C subtype, indicating a degree of selectivity.[1][2][3] This dual antagonism is a characteristic feature of many atypical antipsychotic drugs, suggesting that this compound may modulate complex neurotransmitter systems involved in psychosis and other neurological disorders.

Dopamine D2 Receptor Antagonism

This compound is a high-affinity antagonist at the dopamine D2 receptor.[1] D2 receptors, part of the D2-like family, are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Endogenous activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents dopamine-mediated inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

This compound also acts as a potent antagonist at 5-HT2A receptors.[3][4] These receptors are coupled to Gαq/11 proteins. Activation by serotonin initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). This compound's antagonism of the 5-HT2A receptor effectively inhibits this signaling pathway.

Quantitative Pharmacological Data

The binding affinity of this compound for its primary targets has been quantified through in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of the ligand's affinity for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |

| Dopamine D2 | 3.0 nM | 8.52 | [1] |

| Serotonin 5-HT2A | ~25.1 nM | 7.6 | [3][4] |

| Serotonin 5-HT2C | ~1585 nM | 5.8 | [2] |

Note: pKi is the negative base-10 logarithm of the Ki value. The Ki for 5-HT2A and 5-HT2C were calculated from their respective pKi values.

Key Signaling Pathways

The antagonistic action of this compound at D2 and 5-HT2A receptors interrupts their respective signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Dopamine D2 Receptor Antagonism by this compound.

Caption: Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

The following are representative methodologies for characterizing the pharmacological profile of a compound like this compound.

Protocol: Radioligand Competition Binding Assay for D2/5-HT2A Receptors

This protocol determines the binding affinity (Ki) of this compound for its target receptors.

Objective: To calculate the inhibition constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

-

Receptor Source: Crude cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Radioligand: [³H]Spiperone (a high-affinity antagonist for both D2 and 5-HT2A receptors).

-

Test Compound: this compound, dissolved in DMSO, with serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol for D2, or 10 µM Ketanserin for 5-HT2A).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts (e.g., 120 mM NaCl, 5 mM KCl).

-

Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Spiperone (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol: Functional Antagonism Assay (cAMP Inhibition for D2)

This protocol assesses this compound's ability to block the functional effects of a dopamine agonist.

Objective: To determine the potency (IC50) of this compound in preventing agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Agonist: A known D2 receptor agonist (e.g., Quinpirole).

-

cAMP Production Stimulator: Forskolin.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Plate the D2-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., Quinpirole at its EC80) in the presence of Forskolin. Forskolin directly activates adenylyl cyclase, and the agonist will inhibit this stimulation.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The resulting inhibition curve is used to determine the IC50 value, representing the concentration of this compound that restores 50% of the inhibited cAMP production.

Pharmacokinetics (ADME)

As of the date of this document, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. Further research is required to characterize these critical drug development parameters.

Conclusion

This compound is a well-defined pharmacological tool with high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. Its mechanism of action involves the direct blockade of key GPCR signaling pathways. The provided data and protocols offer a foundational guide for researchers seeking to further investigate the preclinical potential of this compound in models of CNS disorders. The clear selectivity profile, particularly the lower affinity for the 5-HT2C receptor, makes it a valuable compound for dissecting the distinct roles of these neurotransmitter systems. Future studies should prioritize the characterization of its in vivo pharmacokinetic and pharmacodynamic properties to enable translational research.

References

Spiramide and the Central Nervous System: An In-depth Technical Guide on the Core Effects of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramide is a combination pharmaceutical product containing Spironolactone and Furosemide, primarily indicated for the management of edema and hypertension. While the therapeutic action of this compound is centered on its diuretic properties, a closer examination of its components reveals significant interactions with the central nervous system (CNS), predominantly attributable to Spironolactone. This technical guide provides a comprehensive overview of the CNS effects of Spironolactone, the active component of this compound relevant to neurological and cognitive function.

Spironolactone, a potassium-sparing diuretic, functions as a non-selective mineralocorticoid receptor (MR) antagonist. Its ability to cross the blood-brain barrier allows it to interact with MRs within the CNS, which are highly expressed in key areas such as the hippocampus, amygdala, and prefrontal cortex. These regions are integral to cognitive processes, mood regulation, and the stress response. This guide will delve into the known mechanisms of action, summarize findings from preclinical and clinical studies, detail experimental protocols, and present signaling pathways to elucidate the complex relationship between Spironolactone and the central nervous system.

Mechanism of Action in the Central Nervous System

Spironolactone's primary mechanism of action within the CNS is the competitive antagonism of mineralocorticoid receptors.[1][2] Aldosterone, the natural ligand for MRs, plays a crucial role in the brain by influencing neuronal excitability, synaptic plasticity, and the stress response. By blocking these receptors, Spironolactone can modulate these processes.[3]

Beyond MR antagonism, Spironolactone also exhibits antiandrogenic and weak progestogenic activities by binding to androgen, estrogen, and progesterone (B1679170) receptors, which may also contribute to its CNS effects.[1][3] Furthermore, emerging evidence suggests that Spironolactone may exert neuroprotective effects through the attenuation of neuroinflammation, mitigation of oxidative stress, and preservation of the blood-brain barrier integrity.[4]

Quantitative Data from Clinical Studies

The effects of Spironolactone on cognitive functions have been investigated in various clinical settings, yielding mixed results. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of Spironolactone on Cognitive Function in Healthy Adults

| Study Population | Spironolactone Dose | Duration | Key Cognitive Outcomes | Result | Reference |

| 16 healthy young men | 300 mg | Single Day | Selective Attention | Significantly impaired | [5] |

| 16 healthy young men | 300 mg | Single Day | Delayed Visuospatial Memory | Significantly impaired | [5] |

| 16 healthy young men | 300 mg | Single Day | Set Shifting/Mental Flexibility | Diminished (trend level) | [5] |

Table 2: Effects of Spironolactone on Cognitive Function in Clinical Populations

| Study Population | Spironolactone Dose | Duration | Key Cognitive Outcomes | Result | Reference |

| 18 older hypertensive adults | Not specified | 6 months | Anterior Cerebral Blood Flow | No significant improvement | [6] |

| 18 older hypertensive adults | Not specified | 6 months | Cognitive Function Scores | No significant improvement | [6] |

| Patients with Heart Failure with Reduced Ejection Fraction (HFrEF) | Not specified | 3 years | Incidence of Alzheimer's Disease | Reduced (HR 0.82) | [7] |

| Patients with Heart Failure with Reduced Ejection Fraction (HFrEF) | Not specified | 3 years | Incidence of Dementia | Reduced (HR 0.91) | [7] |

Experimental Protocols

Protocol 1: Assessment of MR Blockade on Panic Symptoms and Cognition in Healthy Men

This study employed a balanced, placebo-controlled, crossover design to investigate the effects of Spironolactone on experimentally induced panic symptoms and cognitive function.[5]

-

Participants: 16 healthy young men.

-

Treatment: Participants received either placebo or 300 mg of Spironolactone, administered in three doses at 11:00, 13:30, and 16:30 hours. The two study conditions were separated by a one-week interval.

-

Panic Induction: At 15:00 hours, the panic-provoking agent cholecystokinin-tetrapeptide (CCK-4) was administered intravenously to induce panic symptoms, which were then assessed.

-

Hormonal Analysis: Plasma ACTH and cortisol levels were measured between 13:00 and 19:00 hours to evaluate the neuroendocrine response.

-

Cognitive Assessment: A battery of cognitive tests was administered between 18:00 and 19:00 hours to evaluate various cognitive domains.

Protocol 2: Evaluation of Spironolactone on Cerebral Blood Flow and Cognition in Older Hypertensive Adults

This was a double-blind, randomized, placebo-controlled trial designed to test the hypothesis that Spironolactone-induced reductions in blood pressure and arterial stiffness would improve cerebral blood flow and cognition.[6]

-

Participants: 18 older hypertensive adults already receiving stable treatment with centrally acting angiotensin-converting enzyme inhibitors.

-

Randomization: Participants were randomly assigned to receive either Spironolactone or a placebo.

-

Duration: The treatment period was six months.

-

Primary Outcome Measures:

-

Anterior cerebral blood flow (aCBF).

-

Cognitive function scores.

-

-

Secondary Outcome Measures:

-

Cerebrovascular autoregulation in response to standing.

-

Arterial stiffness, estimated by carotid-femoral pulse wave velocity and other local indicators.

-

-

Adherence: Mean adherence to the study drug was monitored and reported to be at least 95% for both groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Spironolactone in the CNS and a typical experimental workflow for a clinical study.

Caption: Proposed mechanism of Spironolactone's action in the CNS.

Caption: Experimental workflow of a randomized controlled trial.

Discussion and Future Directions

The available evidence indicates that Spironolactone, a key component of this compound, has discernible effects on the central nervous system. Its primary mechanism of action, mineralocorticoid receptor antagonism, provides a plausible pathway for its observed influence on cognition and mood. However, the clinical data on cognitive outcomes remain inconsistent, with some studies reporting impairment while others suggest potential neuroprotective benefits.[5][7][8]

Commonly reported CNS side effects such as dizziness, headache, and confusion are often attributed to Spironolactone's potent diuretic and antihypertensive effects, which can lead to changes in cerebral perfusion and electrolyte balance.[9][10]

Future research should aim to delineate the specific conditions under which Spironolactone exerts beneficial or detrimental effects on the CNS. Larger, well-controlled clinical trials are needed to clarify its cognitive impact in different patient populations. Furthermore, preclinical studies could further explore the molecular mechanisms underlying its potential neuroprotective properties, including its role in modulating neuroinflammation and oxidative stress. A deeper understanding of Spironolactone's CNS profile will be crucial for optimizing its therapeutic use and for the development of novel mineralocorticoid receptor antagonists with more targeted neurological effects.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Spironolactone | A second act for spironolactone: cognitive benefits in renal dysfunction – a critical review | springermedicine.com [springermedicine.com]

- 5. Blockade of the mineralocorticoid receptor in healthy men: effects on experimentally induced panic symptoms, stress hormones, and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 7. hcplive.com [hcplive.com]

- 8. Mineralocorticoid Receptor Antagonists and Cognitive Outcomes in Cardiovascular Disease and Beyond: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13 Possible Side Effects of Spironolactone - GoodRx [goodrx.com]

- 10. Spironolactone oral tablet: Dosage, side effects, uses, and more [medicalnewstoday.com]

Methodological & Application

Application Notes and Protocols for Spiramide in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramide, chemically identified as 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent antagonist of the dopamine (B1211576) D2 receptor, exhibiting high affinity with a reported Ki of 3 nM.[1] It also demonstrates activity as a selective serotonin (B10506) 5-HT2 receptor antagonist.[1] Given its high affinity for the D2 receptor, a primary target for antipsychotic medications, characterizing its binding properties is crucial for preclinical drug development.[2][3]

These application notes provide a detailed protocol for a competitive receptor binding assay to determine the binding affinity of this compound or other test compounds for the dopamine D2 receptor using [3H]Spiperone, a widely used radioligand.[4][5][6] Spiperone is a well-characterized antagonist that binds with high affinity to D2, D3, and D4 dopamine receptors, as well as several serotonin receptor subtypes.[6][7][8][9]

Principle of the Assay

The assay is based on the principle of competition between a radiolabeled ligand ([3H]Spiperone) and an unlabeled test compound (this compound) for binding to the dopamine D2 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]Spiperone at various concentrations of the test compound, the inhibition constant (Ki) of the test compound can be determined.

Data Presentation

The following table summarizes the binding affinities of this compound and the commonly used radioligand, Spiperone, for the dopamine D2 receptor.

| Compound | Receptor | Ligand Type | Binding Affinity (Ki) |

| This compound | Dopamine D2 | Antagonist | 3 nM[1] |

| Spiperone | Dopamine D2 | Antagonist | ~0.05 nM (in transfected cells)[5] |

Experimental Protocols

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Competitor: (+)-Butaclamol (2 µM final concentration) or unlabeled Spiperone (1 µM final concentration).[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4][10]

-

Wash Buffer: Ice-cold 0.9% saline.[4]

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filtermats.

-

Cell harvester.

-

Scintillation counter.

Experimental Workflow Diagram

Caption: Workflow for a [3H]Spiperone competitive receptor binding assay.

Detailed Protocol: Competitive Binding Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

Dilute the [3H]Spiperone stock to the desired final concentration in the assay buffer. A concentration of 2-3 times the Kd of [3H]Spiperone is recommended.[5]

-

Prepare the non-specific binding competitor solution at a concentration that will yield the desired final concentration in the assay wells.

-

-

Assay Setup:

-

The total assay volume is typically 200 µL to 1 mL in a 96-well plate.[5][10]

-

Total Binding (TB) wells: Add assay buffer.

-

Non-specific Binding (NSB) wells: Add the non-specific binding competitor (e.g., 2 µM (+)-butaclamol).

-

Competition wells: Add the serially diluted this compound solutions.

-

Add the D2 receptor membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

-

Initiate the binding reaction by adding [3H]Spiperone to all wells.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

-

-

Quantification:

-

Dry the filtermats.

-

Add scintillation cocktail to each filter.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in NSB wells) from the total binding (counts in TB wells) and the binding in the presence of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-